(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride
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Overview
Description
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride: is a fluorinated organic compound that belongs to the class of piperidines. Piperidines are six-membered nitrogen-containing heterocycles, and the trifluoromethyl group attached to the piperidine ring significantly alters its chemical properties. This compound is often used in pharmaceuticals, agrochemicals, and materials science due to its unique reactivity and stability.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with piperidin-3-ol as the starting material.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid under controlled conditions.
Chiral Resolution: To obtain the (2R,3R)-enantiomer, chiral resolution techniques such as crystallization or chromatography are employed.
Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods:
Batch vs. Continuous Processes: Industrial production may use either batch or continuous processes depending on the scale and desired purity.
Catalysts and Solvents: Various catalysts and solvents are used to optimize yield and selectivity. Common catalysts include Lewis acids, while solvents can range from polar aprotic solvents to non-polar solvents.
Chemical Reactions Analysis
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride: undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form piperidin-3-one derivatives using oxidizing agents like chromium(VI) oxide or potassium permanganate .
Reduction: Reduction reactions can convert the compound to piperidin-3-ol derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride .
Substitution Reactions: Nucleophilic substitution reactions can occur at the trifluoromethyl group, often involving nucleophiles like amines or alcohols .
Common Reagents and Conditions: Reagents like sodium hydride , potassium tert-butoxide , and dimethylformamide (DMF) are commonly used under anhydrous conditions.
Major Products: The major products include various fluorinated piperidines , amines , and alcohols .
Scientific Research Applications
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride: has diverse applications in scientific research:
Chemistry: It serves as a building block in the synthesis of complex fluorinated molecules.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to natural substrates.
Medicine: It is explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders .
Industry: The compound is used in the development of agrochemicals and materials with enhanced stability and reactivity.
Mechanism of Action
The mechanism by which (2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride exerts its effects involves:
Molecular Targets: The compound interacts with specific enzymes and receptors in biological systems.
Pathways Involved: It may modulate signaling pathways related to cell growth , apoptosis , and neurotransmission .
Comparison with Similar Compounds
(2R,3R)-2-(Trifluoromethyl)piperidin-3-ol;hydrochloride: is compared with other similar compounds to highlight its uniqueness:
4-Trifluoromethyl-piperidine: Similar in structure but lacks the chiral centers.
Piperidine derivatives: Other piperidine derivatives may not have the trifluoromethyl group, affecting their reactivity and stability.
Fluorinated heterocycles: Other fluorinated heterocycles may have different substituents or positions, leading to varied biological activities.
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Properties
IUPAC Name |
(2R,3R)-2-(trifluoromethyl)piperidin-3-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F3NO.ClH/c7-6(8,9)5-4(11)2-1-3-10-5;/h4-5,10-11H,1-3H2;1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIFYXSRMNUPHW-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(NC1)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H](NC1)C(F)(F)F)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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